4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C18H23N7O and its molecular weight is 353.43. The purity is usually 95%.
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Scientific Research Applications
Insecticidal and Antibacterial Potential
Research has shown that derivatives of pyrimidine and pyrazole, which share structural similarities with the compound , have been synthesized and evaluated for their insecticidal and antibacterial activities. These compounds exhibit potential against certain insects and selected microorganisms, suggesting their utility in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Agents
Another study highlights the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. These derivatives have shown effectiveness in inhibiting cancer cell growth and 5-lipoxygenase activity, indicating their potential in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016).
Antibacterial Activity and Protein Interaction
Research on novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives has demonstrated their antibacterial activity. Additionally, studies into their interaction with plasma proteins provide insights into their potential pharmacokinetic behaviors and therapeutic applications (He et al., 2020).
Molecular Recognition and Drug Action
The study of pyrimidine derivatives has also extended into the examination of their molecular recognition processes, which are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionalities. This research is vital for understanding how these compounds can be used in targeted therapies (Rajam et al., 2017).
Antiviral and Cytotoxic Agents
A series of pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antiviral and cytotoxic activities. Some of these compounds have shown promising results against various viral infections and cancer cell lines, indicating their potential in developing new therapeutic agents (El-Subbagh et al., 2000).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity . This results in the alteration of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, preventing the replication of DNA and the division of cells . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . Most notably, the compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM .
properties
IUPAC Name |
4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O/c1-12-13(2)19-10-22-18(12)26-9-14-4-6-25(7-5-14)17-15-8-23-24(3)16(15)20-11-21-17/h8,10-11,14H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHXODWSQNHRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC4=C3C=NN4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.